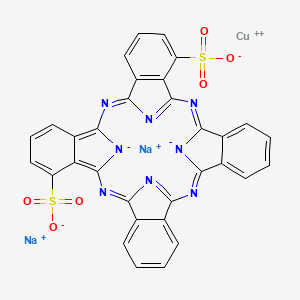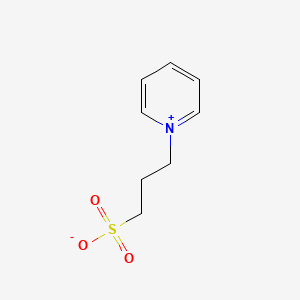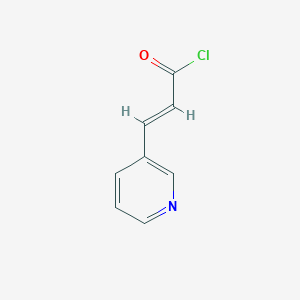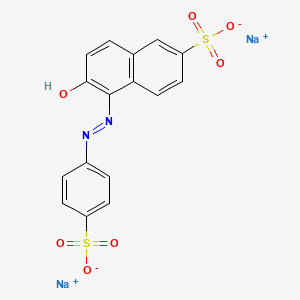
1,1/'-FERROCENEDICARBOXALDEHYDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ferrocenedicarboxaldehyde derivatives often involves the reaction of ferrocenecarboxaldehyde with various reagents. For instance, ferrocenecarboxaldehyde reacts with 2-amino-benzoic acid to yield Schiff base derivatives, which can be further hydrogenated to obtain amine derivatives (Benito et al., 1993). Another approach involves the condensation of ferrocenedicarboxaldehyde with diamines, leading to macrocyclic structures with potential for enantioselective reactions (Hong et al., 2004).
Molecular Structure Analysis
The molecular structure of ferrocene derivatives can be determined using techniques like single-crystal X-ray diffraction. These structures often exhibit interesting features such as intramolecular hydrogen bonding and conformational polymorphism, contributing to their stability and reactivity (Barišić et al., 2003).
Chemical Reactions and Properties
Ferrocenedicarboxaldehyde and its derivatives participate in various chemical reactions, including Schiff base formation, hydrogenation, and condensation reactions. These reactions are pivotal for synthesizing complex molecules with ferrocene units, which exhibit significant electrochemical and biological properties (Cano et al., 1995).
Applications De Recherche Scientifique
Application 1: Microporous Ferrocenyl Polymers Photocatalyst for Degradation of Cationic Dye
- Summary of the Application: 1,1’-ferrocenedicarboxaldehyde is used in the synthesis of microporous organic polymers (MOPs). These MOPs are applied as photocatalysts for the degradation of cationic dyes .
- Methods of Application or Experimental Procedures: MOPs were prepared by condensation reactions from substituent-group-free carbazole and pyrrole with 1,1’-ferrocenedicarboxaldehyde without adding any catalysts. The resultant MOPs were insoluble in common solvent and characterized by FTIR, XPS, TGA, and SEM .
- Results or Outcomes: An N2 adsorption test showed that the obtained polymers exhibited Brunauer–Emmett–Teller (BET) surface areas of 48 and 105 m2 g−1, respectively, and both polymers possessed abundant micropores. The MOPs with a nitrogen and ferrocene unit could be potentially applied in degrading dye with high efficiency .
Application 2: Preparation of Chiral Ferrocene Aziridinylmethanols
- Summary of the Application: 1,1’-ferrocenedicarboxaldehyde is used to prepare chiral ferrocene aziridinylmethanols for selective azomethine ylide cycloaddition .
Application 3: Synthesis of Ferrocenyl Polymers for Dye Degradation
- Summary of the Application: 1,1’-ferrocenedicarboxaldehyde is used in the synthesis of ferrocenyl polymers. These polymers are applied for the degradation of cationic dyes .
- Methods of Application or Experimental Procedures: Ferrocenyl polymers were prepared by condensation reactions from substituent-group-free carbazole and pyrrole with 1,1’-ferrocenedicarboxaldehyde without adding any catalysts. The resultant polymers were insoluble in common solvent and characterized by FTIR, XPS, TGA, and SEM .
- Results or Outcomes: An N2 adsorption test showed that the obtained polymers exhibited Brunauer–Emmett–Teller (BET) surface areas of 48 and 105 m2 g−1, respectively, and both polymers possessed abundant micropores. The polymers with a nitrogen and ferrocene unit could be potentially applied in degrading dye with high efficiency .
Application 4: Synthesis of Ferrocenyl Chalcones
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
1271-48-3 |
|---|---|
Nom du produit |
1,1/'-FERROCENEDICARBOXALDEHYDE |
Formule moléculaire |
C12H10FeO2 10* |
Poids moléculaire |
242.05 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



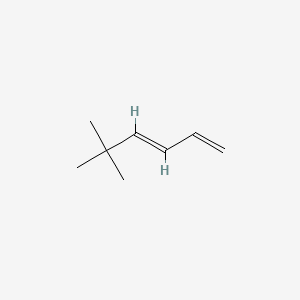
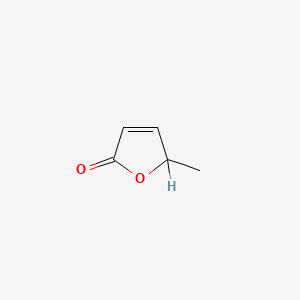
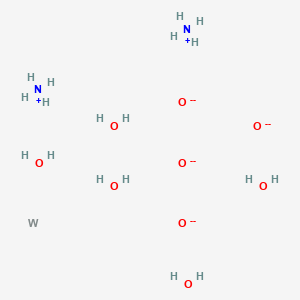
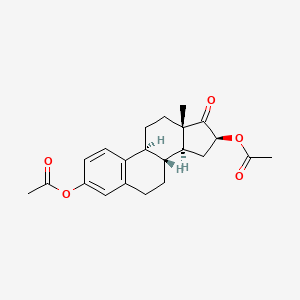
![Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate](/img/structure/B1143368.png)
